molecular formula C11H14ClFN2O B1424816 N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236267-75-6

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424816
M. Wt: 244.69 g/mol
InChI Key: VOHDVQHSZAIPML-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride (NFPH) is an organic compound belonging to the class of compounds known as amides. It is a white crystalline powder with a molecular weight of 267.72 g/mol and a melting point of 125-126℃. NFPH is a synthetic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry.

Scientific Research Applications

1. Kinase Inhibition and Cancer Treatment

  • N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These inhibitors showed promise in preclinical models of cancer, demonstrating complete tumor stasis in certain cases and advancing into clinical trials (Schroeder et al., 2009).

2. Antitubercular and Antibacterial Activities

  • Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, incorporating the 4-fluorophenyl group, have shown significant antitubercular and antibacterial activities. This highlights the potential of these compounds in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).

3. Synthesis and Structural Analysis

  • Research has focused on developing efficient synthetic methods for compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating an interest in exploring the structural and functional aspects of these compounds (Zhou et al., 2021).

4. Serotonin Receptor Antagonism

  • Derivatives containing the 4-fluorophenyl group have been studied for their potential as serotonin receptor antagonists. This research is significant in the context of developing treatments for disorders like Alzheimer's disease and other neurological conditions (Fujio et al., 2000).

5. Crystal Structure and DFT Study

  • Studies have also been conducted on the crystal structure and density functional theory (DFT) analysis of compounds incorporating the 4-fluorophenyl group. This research is critical for understanding the physicochemical properties and potential applications of these compounds (Qin et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzylamine, indicates that it is a combustible liquid, may be corrosive to metals, and causes severe skin burns and eye damage .

properties

IUPAC Name

N-(4-fluorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHDVQHSZAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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